molecular formula C4F6N2S B14455186 2,5-Bis(trifluoromethyl)-1,3,4-thiadiazole CAS No. 76080-57-4

2,5-Bis(trifluoromethyl)-1,3,4-thiadiazole

Cat. No.: B14455186
CAS No.: 76080-57-4
M. Wt: 222.11 g/mol
InChI Key: KYXJSLDOYHUSTH-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)-1,3,4-thiadiazole is an organofluorine compound characterized by the presence of two trifluoromethyl groups attached to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing trifluoromethyl groups and a thiadiazole moiety. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize readily available starting materials and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(trifluoromethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other strong oxidizers.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.

Scientific Research Applications

2,5-Bis(trifluoromethyl)-1,3,4-thiadiazole has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it a valuable tool in biochemical studies, particularly in the investigation of enzyme interactions and metabolic pathways.

    Medicine: Its potential as a drug candidate is being explored due to its stability and bioactivity.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its fluorinated structure which imparts desirable properties such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of 2,5-Bis(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to proteins and enzymes, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(trifluoromethyl)benzyl bromide
  • 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride
  • 2,5-Bis(trifluoromethyl)aniline

Uniqueness

Compared to similar compounds, 2,5-Bis(trifluoromethyl)-1,3,4-thiadiazole stands out due to its thiadiazole ring, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring high stability and specific reactivity patterns.

Properties

CAS No.

76080-57-4

Molecular Formula

C4F6N2S

Molecular Weight

222.11 g/mol

IUPAC Name

2,5-bis(trifluoromethyl)-1,3,4-thiadiazole

InChI

InChI=1S/C4F6N2S/c5-3(6,7)1-11-12-2(13-1)4(8,9)10

InChI Key

KYXJSLDOYHUSTH-UHFFFAOYSA-N

Canonical SMILES

C1(=NN=C(S1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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